N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
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Overview
Description
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a synthetic organic compound characterized by its unique triazine ring structure and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the triazine derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazine ring or the sulfonamide group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The triazine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-1,3,5-triazin-2-yl)methanesulfonamide: Similar structure but lacks the tetrahydro modification.
N-(5-tert-butyl-1,3,5-triazin-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)ethanesulfonamide: Ethanesulfonamide group instead of methanesulfonamide.
Uniqueness
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is unique due to its specific combination of a tetrahydrotriazine ring and a methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2S/c1-8(2,3)12-5-9-7(10-6-12)11-15(4,13)14/h5-6H2,1-4H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKMSCLVMEURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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